molecular formula C6H16N2O6 B1440875 Glycyl-d-threonine dihydrate CAS No. 74807-44-6

Glycyl-d-threonine dihydrate

Cat. No. B1440875
CAS RN: 74807-44-6
M. Wt: 212.2 g/mol
InChI Key: BFDXCPYYJSKNOU-BZNGOSNWSA-N
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Description

Glycyl-d-threonine dihydrate is a compound with the CAS Number: 74807-44-6 and a molecular weight of 212.2 . Its IUPAC name is (2R,3S)-2-[(aminoacetyl)amino]-3-hydroxybutanoic acid dihydrate .


Molecular Structure Analysis

Glycyl-d-threonine dihydrate is orthorhombic, with space group P 2 1 2 1 2 1, a = 9.6211 (3), b = 10.0313 (2), c = 10.6642 (4) Å, Z = 4 . Crystals were grown from a solution of the racemic mixture glycyl-d, l-threonine .


Physical And Chemical Properties Analysis

Glycyl-d-threonine dihydrate has a molecular formula of C6H12N2O4·2H2O and a molecular weight of 212.20 . It is a solid at 20 degrees Celsius .

Scientific Research Applications

C6H12N2O4⋅2H2O C_6H_{12}N_2O_4 \cdot 2H_2O C6​H12​N2​O4​⋅2H2​O

and has various applications in scientific research. Below, I’ve detailed six unique applications, each within its own section.

Crystallography Studies

Glycyl-d-threonine dihydrate forms orthorhombic crystals and has been studied for its crystal structure . The precise understanding of its crystallography is crucial for developing new materials with specific properties and can aid in the design of drugs by understanding the molecular interactions within the crystal lattice.

Peptide Synthesis

This compound is used in peptide synthesis, particularly in the formation of dipeptides and tripeptides . It serves as a building block in the synthesis of more complex peptides, which are essential in studying protein functions and interactions.

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2/t3-,5+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDXCPYYJSKNOU-BZNGOSNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CN)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)CN)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-d-threonine dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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